molecular formula C14H15N3O4S B13779753 3-Amino-5-(3-aminobenzamido)-4-methylbenzene-1-sulfonic acid CAS No. 6661-55-8

3-Amino-5-(3-aminobenzamido)-4-methylbenzene-1-sulfonic acid

Cat. No.: B13779753
CAS No.: 6661-55-8
M. Wt: 321.35 g/mol
InChI Key: GHZRHZVNVLJAFF-UHFFFAOYSA-N
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Description

3-amino-4-methyl-5-(3-aminobenzam) is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group, a methyl group, and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methyl-5-(3-aminobenzam) typically involves multiple steps. One common method includes the reaction of 3-amino-4-methylbenzoic acid with 3-aminobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-amino-4-methyl-5-(3-aminobenzam) can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methyl-5-(3-aminobenzam) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-4-methyl-5-(3-aminobenzam) has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-methyl-5-(3-aminobenzam) involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-methylbenzoic acid
  • 3-aminobenzamide
  • 4-amino-3-methylbenzoic acid

Uniqueness

3-amino-4-methyl-5-(3-aminobenzam) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its similar compounds, it has shown a broader range of applications and higher efficacy in certain biological assays .

Properties

CAS No.

6661-55-8

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

3-amino-5-[(3-aminobenzoyl)amino]-4-methylbenzenesulfonic acid

InChI

InChI=1S/C14H15N3O4S/c1-8-12(16)6-11(22(19,20)21)7-13(8)17-14(18)9-3-2-4-10(15)5-9/h2-7H,15-16H2,1H3,(H,17,18)(H,19,20,21)

InChI Key

GHZRHZVNVLJAFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=CC(=CC=C2)N)S(=O)(=O)O)N

Origin of Product

United States

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